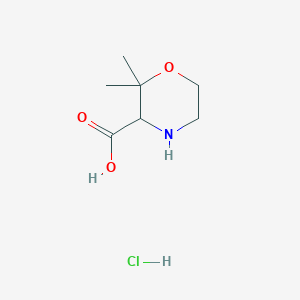

2,2-Dimethylmorpholine-3-carboxylic acid;hydrochloride

Description

2,2-Dimethylmorpholine-3-carboxylic acid hydrochloride is a morpholine derivative featuring a carboxylic acid group at the 3-position and two methyl substituents at the 2-position of the morpholine ring. Morpholine derivatives are widely explored in pharmaceuticals due to their versatility in drug design, particularly as chiral building blocks or enzyme inhibitors.

Properties

IUPAC Name |

2,2-dimethylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(2)5(6(9)10)8-3-4-11-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJMYKCGTDJWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCCO1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylmorpholine-3-carboxylic acid;hydrochloride typically involves the reaction of morpholine derivatives with appropriate reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for 2,2-Dimethylmorpholine-3-carboxylic acid;hydrochloride involve large-scale chemical synthesis processes that ensure high purity and consistent quality. These methods often include rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylmorpholine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

2,2-Dimethylmorpholine-3-carboxylic acid;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: The compound is used in industrial processes that require specific chemical properties.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key morpholine-based hydrochlorides and their structural differences:

Key Observations :

- Stereochemistry : (S)-Morpholine-2-carboxylic acid hydrochloride highlights the role of chirality in biological activity, suggesting that enantiomeric purity is critical for the target compound’s efficacy .

- Functional Groups: The acetic acid side chain in 2-morpholinoacetic acid hydrochloride may enhance water solubility, whereas the pyrrolo ring in hexahydro derivatives introduces conformational rigidity .

Physicochemical and Analytical Properties

- Stability : Hydrochloride salts of morpholine derivatives generally exhibit moderate acid stability. For example, Nicardipine hydrochloride retains stability under acidic conditions (pH 1–3) , though substituents like dimethyl groups may alter degradation kinetics.

- Analytical Methods: Reverse-phase HPLC is commonly employed for quantification, as seen in bamifylline hydrochloride (linearity range: 5–30 µg/mL; R² = 0.999) and nortriptyline/fluphenazine hydrochloride (retention times: 4.2 and 6.8 min) . These methods could be adapted for the target compound.

Biological Activity

2,2-Dimethylmorpholine-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Molecular Formula : C₇H₁₃ClN₂O₂

- Molecular Weight : 183.64 g/mol

- CAS Number : 2445784-82-5

Biological Activity Overview

2,2-Dimethylmorpholine-3-carboxylic acid; hydrochloride exhibits various biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against a range of bacterial strains.

- Anticancer Activity : Inhibitory effects on cancer cell proliferation.

- Neuroprotective Effects : Potential to protect neuronal cells from damage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate biochemical pathways through:

- Enzyme Inhibition : Compounds similar to 2,2-Dimethylmorpholine derivatives have been reported to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

A study demonstrated that 2,2-Dimethylmorpholine-3-carboxylic acid; hydrochloride exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

In vitro studies indicated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

Neuroprotective Effects

Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage. It enhances the expression of neuroprotective proteins and reduces apoptosis in neuronal cultures exposed to harmful agents.

Pharmacokinetics

The pharmacokinetic profile indicates that 2,2-Dimethylmorpholine-3-carboxylic acid; hydrochloride has favorable absorption characteristics, with bioavailability studies suggesting effective systemic circulation post-administration.

Q & A

Basic: What are the standard synthetic routes for preparing 2,2-dimethylmorpholine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including morpholine ring formation and subsequent functionalization. For example, alkylation of a morpholine precursor with methyl groups, followed by carboxylation and HCl salt formation. Key reagents include alkyl halides, amines (e.g., dimethylamine), and catalysts like palladium for coupling reactions . Temperature control (e.g., 0–5°C for exothermic steps) and pH adjustment (neutral to mildly acidic) are critical to minimize side reactions and improve purity. Yield optimization often requires iterative testing of solvent systems (e.g., dichloromethane for solubility) and stoichiometric ratios .

Advanced: How can computational modeling guide the optimization of reaction pathways for this compound’s derivatives?

Density Functional Theory (DFT) calculations can predict transition states and energy barriers for key steps, such as ring closure or carboxylation. For instance, modeling the steric effects of the 2,2-dimethyl substituents helps identify optimal reagents (e.g., bulky bases to prevent unwanted byproducts). Molecular dynamics simulations further assess solvent interactions, aiding in solvent selection for improved regioselectivity . Experimental validation via in-situ IR or NMR monitoring aligns computational predictions with empirical data .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) resolve impurities; mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .

- NMR : and NMR in DO or DMSO-d confirm substituent positions (e.g., methyl groups at C2 and carboxylic acid at C3) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] = ~194.6 g/mol) and detects halogenated impurities .

Advanced: How can researchers resolve contradictions in solubility data reported across studies?

Discrepancies often arise from polymorphic forms or pH-dependent solubility. Methodological standardization is key:

- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (pH 4–7).

- Compare equilibrium solubility via shake-flask methods (24 hr agitation) versus kinetic solubility (nephelometry).

- Cross-reference with PubChem data (e.g., aqueous solubility ~50 mg/mL at pH 3) and validate using controlled ionic strength buffers .

Basic: What biological screening approaches are suitable for initial evaluation of this compound?

- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., acetylcholine esterase) due to morpholine’s nucleophilic nitrogen.

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY conjugates) to monitor permeability in Caco-2 cell monolayers .

- Solubility-Weighted Bioactivity : Prioritize assays in PBS (pH 7.4) to mimic physiological conditions .

Advanced: How does the hydrochloride salt form influence pharmacokinetic properties compared to freebase analogs?

The hydrochloride salt enhances aqueous solubility (critical for oral bioavailability) but may alter tissue distribution. Comparative studies should include:

- LogD Measurements : Assess partitioning between octanol and phosphate buffer (pH 7.4) to quantify hydrophilicity.

- In Vivo PK Profiling : Administer equimolar doses of salt and freebase in rodent models; monitor plasma half-life via LC-MS/MS.

- Crystallography : Compare salt vs. freebase crystal packing to predict dissolution rates .

Basic: What structural analogs of this compound are reported in literature, and how do they differ in reactivity?

Key analogs include 3,5-dimethylmorpholine and 4-ethylmorpholine-3-carboxylic acid hydrochloride. Differences:

- Steric Effects : 2,2-Dimethyl groups hinder nucleophilic attack at C3 compared to unsubstituted morpholines.

- Electron-Withdrawing Carboxylic Acid : Enhances stability in oxidation reactions versus ester derivatives .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of intermediate formation.

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, mixing speed) via response surface methodology.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution for consistent crystallinity .

Basic: How is this compound’s stability assessed under varying storage conditions?

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.

- HPLC Stability Indicating Methods : Track degradation products (e.g., decarboxylation to dimethylmorpholine).

- Karl Fischer Titration : Monitor hygroscopicity in HCl salt form .

Advanced: What mechanistic insights explain conflicting reports on its biological activity in different cell lines?

Cell-specific metabolic activation (e.g., esterase-mediated hydrolysis in liver vs. lung cells) may underlie discrepancies. To clarify:

- Metabolite Profiling : Use LC-HRMS to identify active metabolites in each cell type.

- CRISPR Knockout Models : Disrupt candidate enzymes (e.g., carboxylesterases) to assess metabolic dependency.

- Transcriptomics : Correlate activity with expression of transporters (e.g., SLC5A8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.